SC912

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H13Cl2F3N4O2 |

|---|---|

Molecular Weight |

493.3 g/mol |

IUPAC Name |

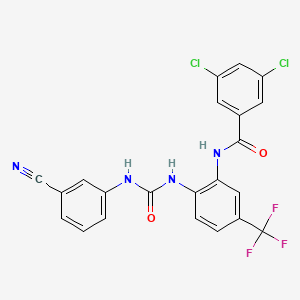

3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C22H13Cl2F3N4O2/c23-15-7-13(8-16(24)10-15)20(32)30-19-9-14(22(25,26)27)4-5-18(19)31-21(33)29-17-3-1-2-12(6-17)11-28/h1-10H,(H,30,32)(H2,29,31,33) |

InChI Key |

KRTRXKZPJOTQTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

SC912 as an AR-V7 Inhibitor in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgen receptor splice variant 7 (AR-V7) is a critical driver of therapy resistance in castration-resistant prostate cancer (CRPC). As a constitutively active, truncated form of the androgen receptor (AR) that lacks the ligand-binding domain (LBD), AR-V7 is not inhibited by current androgen deprivation therapies that target the LBD. This technical guide provides an in-depth overview of SC912, a novel small molecule inhibitor that targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and AR-V7. This document details the mechanism of action of this compound, presents its preclinical efficacy data in structured tables, outlines the experimental protocols used for its characterization, and provides visual representations of key pathways and workflows to support further research and development in this area.

Introduction: The Challenge of AR-V7 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men, with disease progression often driven by androgen receptor signaling.[1] Standard-of-care treatments, known as androgen deprivation therapies (ADT), aim to suppress this signaling by either blocking androgen production or inhibiting the AR's ligand-binding domain (LBD).[2] However, many tumors eventually develop resistance to these therapies, leading to castration-resistant prostate cancer (CRPC).[2]

A key mechanism of resistance is the expression of androgen receptor splice variants (AR-Vs), with AR-V7 being the most clinically prevalent.[3] AR-V7 is a truncated isoform of AR that lacks the LBD, rendering it constitutively active and insensitive to LBD-targeting drugs like enzalutamide.[2][3] The presence of AR-V7 is associated with a more aggressive disease phenotype and poor prognosis.[1] Therefore, the development of inhibitors that can effectively target AR-V7 is a critical unmet need in the treatment of CRPC.[2]

This compound: A Novel Pan-AR Inhibitor Targeting the N-Terminal Domain

This compound is a novel small molecule that has been identified as a potent inhibitor of both AR-FL and AR-V7.[2] Unlike conventional antiandrogens, this compound targets the N-terminal domain (NTD) of the androgen receptor.[2] Specifically, its binding site has been mapped to amino acids 507-531 within the AR-NTD.[2][4] This unique mechanism of action allows this compound to inhibit AR-V7, which retains the NTD.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism:[2][4]

-

Direct Binding to AR-NTD: this compound directly binds to the NTD of both AR-FL and AR-V7.[2]

-

Inhibition of Transcriptional Activity: By binding to the NTD, this compound disrupts the transcriptional activity of both AR-FL and AR-V7.[2][4]

-

Impairment of Nuclear Localization: this compound hinders the translocation of AR-V7 into the nucleus, a crucial step for its function as a transcription factor.[2][4]

-

Disruption of DNA Binding: The binding of this compound to the AR-NTD also interferes with the ability of AR-V7 to bind to androgen response elements (AREs) on DNA.[2][4]

These actions collectively lead to the suppression of AR-V7-driven gene expression, resulting in cell cycle arrest, apoptosis, and reduced proliferation of AR-V7-positive CRPC cells.[2]

Quantitative Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | AR Status | AR-V7 Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) |

| LNCaP | AR-FL | Negative | >10 | ~1-5 |

| VCaP | AR-FL | Positive | ~1-5 | ~1-5 |

| 22Rv1 | AR-FL, AR-V7 | Positive | ~1-5 | >10 |

| PC3 | AR Negative | Negative | >10 | >10 |

Data synthesized from descriptions in available research articles. Actual values may vary between experiments.[4]

Table 2: Effect of this compound on AR-V7 Transcriptional Activity

| Reporter Assay | Cell Line | Treatment (Dose) | Normalized Reporter Activity (% of DMSO control) |

| PSA-Luc | HEK293T (expressing AR-V7) | This compound (0.01 nM - 10 µM) | Dose-dependent decrease |

| PSA-Luc | HEK293T (expressing AR-V7) | Enzalutamide (0.01 nM - 10 µM) | No significant change |

Data synthesized from descriptions in available research articles.[4]

Table 3: In Vivo Efficacy of this compound in AR-V7 Expressing CRPC Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| AR-V7 expressing CRPC | This compound | Significant attenuation |

Data synthesized from descriptions in available research articles.[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

Cell Culture and Reagents

-

Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and HEK293T cells were used.[4]

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments involving hormonal manipulation, cells were cultured in androgen-deprived media (phenol red-free RPMI with 10% charcoal-stripped FBS).[5]

-

Compounds: this compound and Enzalutamide were dissolved in DMSO to create stock solutions.[4]

In Vitro Assays

-

Cell Seeding: Prostate cancer cells were seeded in 96-well plates in androgen-deprived media for 24 hours.[4]

-

Treatment: Cells were treated with this compound or enzalutamide at a range of concentrations (e.g., 0.1 nM to 10 µM).[4]

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol.[4]

-

Data Analysis: Luminescence was read on a plate reader, and IC50 values were calculated using non-linear regression analysis.

-

Transfection: HEK293T cells were transiently co-transfected with a PSA-Luc reporter plasmid, a Renilla luciferase control plasmid (pRL-TK), and a plasmid expressing AR-V7.[4]

-

Treatment: After transfection, cells were treated with this compound or enzalutamide at various concentrations in androgen-deprived media for 48 hours.[4]

-

Lysis and Measurement: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Normalization: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency. Data was then normalized to the DMSO-treated control.[4]

-

Transfection: PC3 cells were transiently transfected with a plasmid expressing GFP-tagged AR-V7.[4]

-

Treatment: Cells were cultured in androgen-deprived media and treated with DMSO, enzalutamide (e.g., 5 µM), or this compound (e.g., 3 µM) for 16 hours.[4]

-

Imaging: Live-cell imaging was performed using a fluorescence microscope.

-

Quantification: The nuclear to cytoplasmic fluorescence intensity of GFP-AR-V7 was quantified for multiple cells (n=10-15) using ImageJ software.[4]

In Vivo Xenograft Study

-

Animal Model: Immunodeficient mice (e.g., male nude mice) were used.

-

Tumor Implantation: AR-V7 expressing CRPC cells (e.g., 22Rv1) were suspended in Matrigel and subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice were randomized into treatment and control groups.

-

Treatment Administration: this compound was administered to the treatment group (e.g., via oral gavage) at a predetermined dose and schedule. The control group received a vehicle control.

-

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for AR signaling markers).[2]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CRPC, particularly in patients with tumors expressing AR-V7.[2] Its unique mechanism of targeting the AR-NTD allows it to overcome resistance to current LBD-targeted therapies.[2] The preclinical data demonstrate its ability to inhibit AR-V7 activity, suppress tumor cell proliferation, and attenuate tumor growth in vivo.[2]

Further research is warranted to advance the clinical development of this compound. This includes comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic characterization, and ultimately, well-designed clinical trials to evaluate its safety and efficacy in patients with CRPC. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of SC912: A Novel Strategy to Counteract Enzalutamide Resistance in Castration-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with castration-resistant prostate cancer (CRPC). However, the emergence of resistance, frequently driven by the expression of constitutively active AR splice variants like AR-V7, presents a major clinical challenge. This technical guide details the mechanism of action of a novel small molecule, SC912, in overcoming enzalutamide resistance. This compound uniquely targets the N-terminal domain (NTD) of the androgen receptor, enabling inhibition of both full-length AR and the enzalutamide-insensitive AR-V7. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways involved in the action of this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Enzalutamide Resistance

Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. Enzalutamide functions by targeting the ligand-binding domain (LBD) of the androgen receptor, effectively blocking androgen signaling.[1] However, a significant number of patients develop resistance, often due to the emergence of AR splice variants, most notably AR-V7.[2][3] AR-V7 lacks the LBD, rendering it constitutively active and insensitive to enzalutamide and other LBD-targeting antiandrogens.[1][2] The expression of AR-V7 is strongly associated with poor prognosis and resistance to current therapies, highlighting the urgent need for novel therapeutic strategies that can effectively target this driver of resistance.[1][2][4]

This compound: A Pan-AR Inhibitor Targeting the N-Terminal Domain

This compound is a novel small molecule identified for its ability to bind to the N-terminal domain (NTD) of the androgen receptor.[1][4] This is a critical distinction from existing therapies, as it allows this compound to inhibit both full-length AR and splice variants lacking the LBD, such as AR-V7.[1][5]

Mechanism of Action

This compound's primary mechanism of action involves its direct binding to a specific region within the AR-NTD, spanning amino acids 507-531.[1][4] This interaction leads to a cascade of inhibitory effects on AR-V7:

-

Disruption of Transcriptional Activity: this compound effectively disrupts the ability of AR-V7 to drive the expression of its target genes.[1][4]

-

Impairment of Nuclear Localization: The molecule hinders the translocation of AR-V7 into the nucleus, a crucial step for its function as a transcription factor.[1][4]

-

Inhibition of DNA Binding: this compound prevents AR-V7 from binding to androgen response elements (AREs) on the DNA, thereby blocking gene transcription.[1][4]

These actions collectively lead to the suppression of AR signaling in enzalutamide-resistant CRPC cells that express AR-V7.

Preclinical Data on this compound's Efficacy

In vitro and in vivo preclinical studies have demonstrated the potential of this compound to overcome enzalutamide resistance.

In Vitro Efficacy

This compound has shown significant anti-proliferative and pro-apoptotic effects in AR-V7 positive CRPC cell lines.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | AR Status | AR-V7 Status | Effect of this compound (at 3 µM) |

| 22Rv1 | Full-length & V7 | Positive | Proliferation suppression, cell-cycle arrest, apoptosis induction |

| PC3 (engineered) | GFP-AR-V7 | Positive | Impaired nuclear localization of AR-V7 |

Data summarized from published preclinical studies.[1][4]

In Vivo Efficacy

In xenograft models using AR-V7 expressing CRPC cells, this compound demonstrated significant anti-tumor activity.

Table 2: In Vivo Activity of this compound in CRPC Xenograft Models

| Xenograft Model | Key Finding |

| AR-V7 expressing CRPC | Attenuated tumor growth |

| AR-V7 expressing CRPC | Antagonized intratumoral AR signaling |

Data summarized from published preclinical studies.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Overcoming Enzalutamide Resistance

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound targets the AR-NTD to inhibit AR-V7 and overcome enzalutamide resistance.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Caption: Workflow for in vitro evaluation of this compound in CRPC cell lines.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of CRPC cells.

Materials:

-

CRPC cell lines (e.g., 22Rv1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Enzalutamide (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed CRPC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and enzalutamide in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound, enzalutamide, or DMSO (vehicle control).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

AR-V7 Nuclear Localization Assay (Immunofluorescence)

Objective: To assess the effect of this compound on the nuclear localization of AR-V7.

Materials:

-

CRPC cells expressing AR-V7 (e.g., PC3 cells transiently expressing GFP-AR-V7)

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

This compound (3 µM)

-

Enzalutamide (5 µM as a negative control for AR-V7)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA) in PBS (blocking solution)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound, enzalutamide, or DMSO for 16 hours.[4]

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

If not using a GFP-tagged protein, incubate with a primary antibody against AR-V7 overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the nuclear to cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ).[4]

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of AR, AR-V7, and downstream targets.

Materials:

-

CRPC cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming enzalutamide resistance in CRPC. Its unique mechanism of targeting the AR-NTD allows for the effective inhibition of the key resistance driver, AR-V7. The preclinical data strongly support its continued development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with enzalutamide-resistant CRPC. Furthermore, the identification of predictive biomarkers for this compound response will be crucial for patient selection and treatment optimization. The development of this compound and other NTD-targeting inhibitors offers a new paradigm in the treatment of advanced prostate cancer.

References

- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of SC912 in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current anti-androgen therapies. SC912 is a novel small molecule inhibitor designed to overcome this resistance by targeting the N-terminal domain (NTD) of the androgen receptor. This document provides a comprehensive technical overview of the preclinical studies of this compound in CRPC, detailing its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation. The information is based on the findings from a key study by Yi et al., published in Oncogene in 2024.[1][2][3]

Mechanism of Action: Targeting the AR N-Terminal Domain

This compound functions as a pan-AR inhibitor by directly binding to the N-terminal domain (NTD) of both the full-length androgen receptor (AR-FL) and its splice variant AR-V7.[1][3] This interaction is crucial for its activity against CRPC, as AR-V7 is a key driver of resistance to conventional therapies that target the ligand-binding domain. The binding of this compound to the AR-NTD has been shown to disrupt the transcriptional activity of AR-V7, impair its nuclear localization, and inhibit its binding to DNA.[1][3] This multifaceted inhibition of AR-V7 function effectively shuts down a critical signaling pathway for CRPC cell survival and proliferation.

Signaling Pathway of this compound Action

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro assays assessing its impact on cell viability, apoptosis, and cell cycle progression in various CRPC cell lines.

Table 1: Anti-proliferative Activity of this compound in CRPC Cell Lines

| Cell Line | AR-V7 Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) |

| 22Rv1 | Positive | ~1.0 | >10 |

| LNCaP95 | Positive | ~2.0 | >10 |

| VCaP | Positive | Not Reported | Not Reported |

| LNCaP | Negative | >10 | ~1.0 |

| PC3 | Negative | >10 | >10 |

Data extracted from CellTiter-Glo assays. IC50 values are approximate based on graphical representations in the source publication.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment (1 µM this compound) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved PARP |

| 22Rv1 | 24h | Specific % not reported, significant increase observed | Significant increase |

| LNCaP95 | 24h | Specific % not reported, significant increase observed | Significant increase |

Quantitative data on the exact percentage of apoptotic cells were not available in the abstract. The information is based on the reported significant increase in Annexin V positive cells and cleaved PARP levels.

Table 3: Effect of this compound on Cell Cycle Progression

| Cell Line | Treatment (1 µM this compound) | % Cells in S-phase (BrdU+) | Change in Cell Cycle Phase Distribution |

| 22Rv1 | 24h | Specific % not reported, significant decrease observed | G1 arrest indicated |

| LNCaP95 | 24h | Specific % not reported, significant decrease observed | G1 arrest indicated |

Quantitative data on the exact percentage of cells in each phase of the cell cycle were not available in the abstract. The information is based on the reported significant decrease in BrdU incorporation, indicative of S-phase arrest.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was evaluated in a castration-resistant prostate cancer xenograft model using 22Rv1 cells, which endogenously express AR-V7.

Table 4: In Vivo Anti-tumor Activity of this compound in 22Rv1 Xenografts

| Treatment Group | Dose & Schedule | Mean Tumor Volume Change | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | Progressive Growth | 0% |

| This compound | 25 mg/kg, daily | Significant Reduction | >60% (estimated from graphical data) |

| Enzalutamide | 10 mg/kg, daily | Continued Growth | <30% (estimated from graphical data) |

The 22Rv1 xenograft model is a well-established model for CRPC that expresses AR-V7.[4][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Prostate cancer cell lines (22Rv1, LNCaP95, VCaP, LNCaP, PC3) are seeded in 96-well opaque-walled plates at a density of 5,000 cells/well in their respective growth media.

-

Compound Treatment: After 24 hours, the media is replaced with fresh media containing serial dilutions of this compound, enzalutamide, or vehicle control (DMSO).

-

Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

ATP Measurement: 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.

-

Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: CRPC cells are seeded in 6-well plates and treated with 1 µM this compound or vehicle control for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Cleaved PARP

This assay detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against cleaved PARP, followed by an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (BrdU Incorporation Assay)

This assay measures the percentage of cells in the S-phase of the cell cycle by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).

-

BrdU Labeling: Cells treated with this compound are incubated with BrdU for 1-2 hours.

-

Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized.

-

DNA Denaturation: The DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Staining: Cells are stained with a fluorescently labeled anti-BrdU antibody and a DNA content dye (e.g., 7-AAD).

-

Flow Cytometry: The cell cycle distribution is analyzed by flow cytometry.

AR-V7 Dependent PSA-Luciferase Reporter Assay

This assay assesses the ability of this compound to inhibit the transcriptional activity of AR-V7.

-

Transfection: HEK293T cells are co-transfected with a PSA-luciferase reporter plasmid, a Renilla luciferase control plasmid, and an expression plasmid for AR-V7.

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound for 48 hours.

-

Luciferase Measurement: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model of CRPC.

-

Tumor Implantation: Male athymic nude mice are subcutaneously inoculated with 22Rv1 cells mixed with Matrigel.

-

Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment groups.

-

Drug Administration: Mice are treated daily with oral gavage of this compound (25 mg/kg), enzalutamide (10 mg/kg), or vehicle control.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Study Endpoint: The study is terminated after a predefined period or when tumors in the control group reach a specified size. Tumors are then excised for further analysis.

Conclusion

The preclinical data for this compound demonstrate its potential as a promising therapeutic agent for castration-resistant prostate cancer. By targeting the N-terminal domain of the androgen receptor, this compound effectively inhibits the activity of both full-length AR and the resistance-driving AR-V7 splice variant. This leads to a potent anti-proliferative and pro-apoptotic effect in AR-V7-positive CRPC cells and significant tumor growth inhibition in a relevant in vivo model. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other AR-NTD inhibitors for the treatment of advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of the transactivation domain of androgen receptor as a therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22Rv1. Culture Collections [culturecollections.org.uk]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 7. Ginsenoside compound K suppresses tumour growth in the 22Rv1 xenograft model and inhibits androgenic responses via the transcriptional mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new human prostate carcinoma cell line, 22Rv1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule SC912: A Novel Inhibitor of AR-V7 Nuclear Localization in Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen deprivation therapies (ADT) in castration-resistant prostate cancer (CRPC).[1][2] AR-V7 is a truncated form of the androgen receptor (AR) that lacks the ligand-binding domain (LBD), rendering it constitutively active and unresponsive to conventional AR-LBD-targeting inhibitors.[1][2] The nuclear localization of AR-V7 is a prerequisite for its transcriptional activity and subsequent promotion of tumor growth.[3][4] This guide details the mechanism of action of SC912, a novel small molecule that directly targets the AR N-terminal domain (AR-NTD) to inhibit AR-V7 activity, with a specific focus on its effects on AR-V7 nuclear localization.[1][2][5]

Mechanism of Action of this compound

This compound represents a significant advancement in targeting AR signaling by binding to the AR-NTD of both full-length AR (AR-FL) and AR-V7.[1][2] This interaction is dependent on the amino acid region 507-531 within the AR-NTD.[1][2] By targeting the NTD, this compound circumvents the resistance mechanisms associated with LBD mutations or the absence of the LBD in splice variants like AR-V7. The binding of this compound to the AR-NTD disrupts the transcriptional activity of AR-V7, impairs its nuclear localization, and inhibits its binding to DNA.[1][2][6] In AR-V7-positive CRPC cells, this leads to the suppression of proliferation, cell-cycle arrest, and the induction of apoptosis.[1][2]

References

- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear-specific AR-V7 Protein Localization is Necessary to Guide Treatment Selection in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Nuclear Localization correlates with AR-V7 mRNA expression in Circulating Tumor Cells (CTCs) from Metastatic Castration Resistance Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]

- 6. axonmedchem.com [axonmedchem.com]

SC912: A Comprehensive Technical Guide on a Novel Androgen Receptor N-Terminal Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC912 is a novel small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR), including the constitutively active splice variant AR-V7.[1][2] This compound has demonstrated significant potential in overcoming resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines key experimental protocols for its characterization and visualizes its signaling pathway and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name N-{2-[3-(3-Cyanophenyl)urea]-5-(trifluoromethyl)phenyl}-3,5-dichlorobenzamide, is a small molecule with a molecular formula of C22H13Cl2F3N4O2 and a molecular weight of 493.27 g/mol .[3]

| Property | Value | Reference |

| Molecular Formula | C22H13Cl2F3N4O2 | [3] |

| Molecular Weight | 493.27 g/mol | [3] |

| IUPAC Name | N-{2-[3-(3-Cyanophenyl)urea]-5-(trifluoromethyl)phenyl}-3,5-dichlorobenzamide | [3] |

| AR-V7 IC50 | 0.36 µM |

Mechanism of Action

This compound functions as a potent inhibitor of both full-length androgen receptor (AR-FL) and its splice variant AR-V7 by directly binding to the AR N-terminal domain (AR-NTD).[1][2] This interaction is crucial as AR-V7 lacks the ligand-binding domain (LBD), the target of current antiandrogen therapies, rendering it constitutively active and a key driver of resistance in CRPC.[1]

The binding of this compound to the AR-NTD, specifically engaging amino acids 507-531, leads to a cascade of inhibitory effects:[1][2]

-

Disruption of Transcriptional Activity: this compound effectively disrupts the transcriptional activity of AR-V7.[1][2]

-

Impairment of Nuclear Localization: The inhibitor impairs the nuclear localization of AR-V7, preventing it from accessing its target genes in the nucleus.[1][2]

-

Inhibition of DNA Binding: this compound hinders the binding of AR-V7 to DNA, a critical step for gene transcription.[1][2]

By targeting these key functions, this compound effectively suppresses the proliferation of AR-V7 positive CRPC cells, induces cell-cycle arrest, and promotes apoptosis.[1][2]

Signaling Pathway of this compound in AR-V7 Positive CRPC Cells

Caption: Signaling pathway of this compound in AR-V7 positive CRPC cells.

Experimental Protocols

Disclaimer: The following are representative protocols based on standard laboratory techniques. Specific parameters for experiments involving this compound may vary and should be referenced from the primary literature.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, which is indicative of metabolically active cells.

Methodology:

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate for an additional 48-72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

-

Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR-V7, AR-FL, PARP, Caspase-3, Actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Preparation: Harvest AR-V7 expressing prostate cancer cells (e.g., 22Rv1) and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental and Logical Workflows

Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Anti-Cancer Effects

Caption: Logical relationship of this compound's anti-cancer effects.

References

- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the transactivation domain of androgen receptor as a therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

SC912: A Novel Androgen Receptor N-Terminal Domain Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide on the Discovery and Preclinical Development of SC912

Executive Summary

Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by current therapies. This guide details the discovery and preclinical development of this compound, a novel small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor. By binding to both full-length AR (AR-FL) and AR-V7, this compound effectively abrogates their transcriptional activity, leading to potent anti-tumor effects in preclinical models of CRPC. This document provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Challenge of AR-V7 in CRPC

Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. However, most tumors eventually progress to a castration-resistant state, where AR signaling remains active despite low androgen levels. The emergence of AR splice variants, particularly AR-V7, is a frequent driver of this resistance.[1] AR-V7 lacks the LBD, rendering it insensitive to conventional anti-androgens like enzalutamide.[1] This constitutively active transcription factor promotes tumor growth and is associated with poor prognosis, highlighting the urgent need for novel therapeutic strategies that can effectively inhibit AR-V7.[1]

Discovery of this compound: A Pan-AR Inhibitor

This compound was identified as a small molecule capable of binding to the N-terminal domain (NTD) of the androgen receptor.[1] This is a significant departure from existing therapies that target the LBD. The binding of this compound to the AR-NTD is dependent on the amino acid region 507-531.[1] This interaction is crucial as it allows this compound to inhibit both full-length AR and the LBD-lacking AR-V7, thus acting as a "pan-AR" inhibitor.[1] While the specific details of the initial discovery and synthesis of this compound are not publicly available, its unique mechanism of targeting the AR-NTD represents a promising approach to overcoming resistance mediated by AR splice variants.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted inhibition of AR signaling:

-

Direct Binding to AR-NTD: this compound directly binds to the NTD of both AR-FL and AR-V7.[1]

-

Inhibition of Transcriptional Activity: By binding to the AR-NTD, this compound disrupts the transcriptional activity of both AR-FL and AR-V7, preventing the expression of downstream target genes essential for prostate cancer cell survival and proliferation.[1]

-

Impairment of Nuclear Localization and DNA Binding: this compound hinders the nuclear localization of AR-V7 and its subsequent binding to DNA, which are critical steps for its function as a transcription factor.[1]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

Figure 1. Mechanism of action of this compound in CRPC cells.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

This compound demonstrated potent inhibition of AR-V7-mediated gene transcription.

| Assay | Cell Line | IC50 | Reference |

| AR-V7 Reporter Assay | HEK293T | 0.36 µM | [2] |

This compound effectively suppressed the proliferation of various CRPC cell lines, including those expressing AR-V7 (22Rv1).

| Cell Line | Treatment | Effect | Reference |

| LNCaP | This compound | Proliferation arrest | [3] |

| VCaP | This compound | Proliferation arrest | [3] |

| 22Rv1 | This compound | Proliferation arrest | [3] |

Treatment with this compound led to cell cycle arrest at the G1/S phase and induced apoptosis in CRPC cells.

| Cell Line | Treatment (1 µM this compound, 24h) | Effect | Reference |

| LNCaP | This compound | G1 phase blockade and apoptosis | [2] |

| VCaP | This compound | G1 phase blockade and apoptosis | [2] |

| 22Rv1 | This compound | G1 phase blockade and apoptosis | [2] |

In Vivo Studies

The in vivo efficacy of this compound was assessed in CRPC xenograft models.

| Xenograft Model | Treatment | Effect on Tumor Growth | Effect on PSA Levels | Reference |

| VCaP | 60 mg/kg this compound, i.p., 5 times/week for 3 weeks | Effective halt in tumor growth | Not specified | [2] |

| 22Rv1 | 90 mg/kg this compound, i.p., 5 days/week for 3 weeks | Alleviation of tumor progression | Not specified | [2] |

Importantly, no noticeable loss in body weight was observed in the treated mice, suggesting good tolerability at the administered doses.[2]

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay was used to assess the anti-proliferative effect of this compound.

-

Cell Seeding: LNCaP, VCaP, 22Rv1, and PC3 cells were seeded in androgen-deprived media for 24 hours.

-

Treatment: Cells were exposed to a range of concentrations of this compound (0.1 nM–10 µM), enzalutamide, or DMSO as a vehicle control.

-

Incubation: Cell culture media and treatments were refreshed on day 3, and cell viability was measured on day 6.

-

Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

Figure 2. Workflow for the CellTiter-Glo® cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol was used to determine the effect of this compound on the cell cycle.

-

Cell Culture and Treatment: LNCaP, VCaP, 22Rv1, and PC3 cells were cultured in androgen-deprived media for 48 hours and then treated with 1 µM this compound, 3 µM enzalutamide, or DMSO for 24 hours.

-

BrdU Labeling: Cells were pulsed with BrdU for 1 hour before harvesting.

-

Staining: Cells were fixed, permeabilized, and stained with anti-BrdU antibody and a DNA dye (e.g., 7-AAD).

-

Analysis: Cell cycle distribution was analyzed by flow cytometry. G1 and G2/M phases were defined by DNA content, and S-phase was defined by BrdU incorporation.

Apoptosis Assay (Annexin V Staining)

This assay was used to quantify this compound-induced apoptosis.

-

Cell Treatment: Cells were treated as described for the cell cycle analysis.

-

Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.

Western Blot Analysis

This technique was used to assess the levels of specific proteins involved in apoptosis.

-

Cell Lysis: Treated cells were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against cleaved PARP and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

CRPC Xenograft Model

This in vivo model was used to evaluate the anti-tumor efficacy of this compound.

-

Tumor Implantation: VCaP or 22Rv1 cells were subcutaneously implanted into immunodeficient mice.

-

Treatment: Once tumors reached a specified size, mice were treated with this compound (60 or 90 mg/kg, i.p.) or a vehicle control.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors were excised for further analysis.

Figure 3. Workflow for the in vivo CRPC xenograft study.

Clinical Development and Future Directions

As of the date of this document, there is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries have not identified any ongoing or completed clinical trials for this compound. Therefore, this compound is considered to be in the preclinical stage of development.

The promising preclinical data for this compound warrant further investigation. Future studies should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies are needed to optimize dosing and schedule for potential clinical trials.

-

Toxicology: Comprehensive toxicology studies are required to assess the safety profile of this compound.

-

Combination Therapies: Investigating this compound in combination with other standard-of-care agents for CRPC could reveal synergistic effects.

-

Biomarker Development: Identifying biomarkers to predict response to this compound will be crucial for patient selection in future clinical trials.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, targeting the N-terminal domain of both full-length androgen receptor and the clinically significant AR-V7 splice variant, addresses a key mechanism of resistance to current therapies. The robust preclinical data demonstrating its ability to inhibit CRPC cell proliferation, induce apoptosis, and suppress tumor growth in vivo provide a strong rationale for its continued development. Further investigation into its clinical potential is eagerly awaited and could offer a new therapeutic option for patients with advanced prostate cancer.

References

SC912: A Novel Inhibitor of Androgen Receptor Signaling Pathways in Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, even in the castration-resistant state (CRPC). A significant challenge in treating CRPC is the emergence of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) and are therefore resistant to current anti-androgen therapies. This technical guide details the mechanism of action and impact of SC912, a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor. By binding to a specific region within the AR-NTD, this compound effectively inhibits both full-length AR (AR-FL) and the clinically relevant AR-V7 splice variant. This document provides a comprehensive overview of the preclinical data on this compound, including its effects on AR-V7 transcriptional activity, nuclear localization, and downstream cellular processes. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's therapeutic potential in CRPC.

Introduction

Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to CRPC, a lethal form of the disease. A key mechanism of resistance is the reactivation of AR signaling, often through the expression of AR splice variants that lack the LBD.[1][2] AR-V7 is the most well-characterized of these variants and its expression is associated with resistance to second-generation anti-androgens like enzalutamide and abiraterone.[1][2]

This compound is a recently identified small molecule that offers a novel therapeutic strategy by directly targeting the AR-NTD, a region essential for the transcriptional activity of both AR-FL and AR-V7.[1][2][3] This pan-AR inhibitor has been shown to disrupt the function of both receptor forms, leading to anti-proliferative and pro-apoptotic effects in AR-V7-positive CRPC cells.[1][2][3] This guide will provide a detailed examination of the preclinical evidence supporting the development of this compound as a potential treatment for CRPC.

Mechanism of Action of this compound

This compound functions by directly binding to the N-terminal domain of the androgen receptor.[1][2] This interaction is crucial as the NTD is a constitutively active region responsible for transactivation and is present in both AR-FL and the AR-V7 splice variant.

Binding Site and Specificity

Studies have identified that this compound's pan-AR targeting relies on its interaction with amino acids 507-531 within the AR-NTD.[1][2] This specific binding allows this compound to effectively inhibit both the androgen-dependent activity of AR-FL and the constitutive activity of AR-V7.

Impact on AR Signaling

The binding of this compound to the AR-NTD has several downstream consequences that collectively inhibit AR signaling:

-

Disruption of Transcriptional Activity: this compound has been shown to disrupt the transcriptional activity of both AR-FL and AR-V7, preventing the expression of key AR target genes.[1][2][3]

-

Impaired Nuclear Localization: The nuclear translocation of the androgen receptor is a critical step for its function as a transcription factor. This compound has been observed to impair the nuclear localization of both AR-FL and AR-V7.[1][2]

-

Inhibition of DNA Binding: By interfering with the AR's structure and/or its interaction with co-regulatory proteins, this compound hinders the binding of both AR-FL and AR-V7 to androgen response elements (AREs) on the DNA.[1][2]

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention by this compound.

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 Value | Key Finding |

| AR-V7 Activity Assay | AR-V7 | Not Specified | 0.36 µM | Potent inhibition of AR-V7 activity. |

| AR Activation Assay | Androgen Receptor | PC3 | 0.57 µM | Effective inhibition of AR activation. |

| Hormone Receptor Specificity | GR and PR | Not Specified | No Inhibition | Selective for AR over other steroid receptors. |

Table 2: Cellular Effects of this compound in CRPC Cell Lines

| Experiment | Cell Lines | This compound Concentration | Duration | Outcome |

| Gene Expression Analysis | LNCaP95 | 2 µM | 24 hours | Strong repression of AR-regulated genes (PSA, FKBP5, TMPRSS2). |

| Cell Cycle Analysis | LNCaP, VCaP, 22Rv1 | 1 µM | 24 hours | Induction of G1 phase blockade. |

| Apoptosis Assay | LNCaP, VCaP, 22Rv1 | 1 µM | 24 hours | Induction of apoptosis. |

| Nuclear Localization Assay | LNCaP, LNCaP-AR-V7 | 3 µM | 5 hours | Significant reduction in intranuclear accumulation of AR-FL and AR-V7. |

| Chromatin Binding Assay | Not Specified | Not Specified | Not Specified | Significant reduction in the binding of AR proteins to chromatin. |

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

PSA-Luciferase Reporter Assay

This assay is designed to measure the transcriptional activity of AR-FL and AR-V7.

-

Cell Line: PC3 cells, which are AR-negative, are used for transfection.

-

Transfection: Cells are co-transfected with a PSA-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and a plasmid expressing either AR-FL or AR-V7.

-

Treatment: Transfected cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) in androgen-deprived media for 30 minutes. For AR-FL expressing cells, 10 nM DHT is added to stimulate receptor activity.

-

Incubation: Cells are incubated for an additional 48 hours.

-

Readout: Luciferase activity is measured, and the relative PSA-luciferase activity is normalized to the Renilla luciferase activity.

The workflow for this assay is depicted in the diagram below.

Caption: PSA-Luciferase Reporter Assay Workflow.

Western Blotting

Western blotting is used to assess the protein levels of AR, AR-V7, and other relevant proteins in cell lysates.

-

Cell Lysis: CRPC cells (e.g., LNCaP, VCaP, 22Rv1) are treated with this compound or vehicle control for a specified duration. Cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-AR, anti-AR-V7, anti-GAPDH as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized and quantified.

Cell Viability and Apoptosis Assays

These assays are performed to determine the effect of this compound on cell proliferation and survival.

-

Cell Seeding: CRPC cells are seeded in multi-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

-

Viability Measurement: Cell viability can be assessed using various methods, such as MTS or MTT assays, which measure metabolic activity.

-

Apoptosis Detection: Apoptosis can be measured by methods such as Annexin V/PI staining followed by flow cytometry, or by detecting caspase activation.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice are implanted with human CRPC cells (e.g., 22Rv1) that express AR-V7 to establish tumors.

-

Treatment: Once tumors reach a certain size, the mice are treated with this compound or a vehicle control, typically via intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and other tissues may be harvested for further analysis, such as measuring the expression of AR target genes.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. By targeting the N-terminal domain of the androgen receptor, this compound is able to inhibit both full-length AR and the clinically significant AR-V7 splice variant, overcoming a major mechanism of resistance to current anti-androgen therapies. The preclinical data demonstrate that this compound effectively disrupts AR signaling, leading to decreased proliferation, cell cycle arrest, and apoptosis in CRPC cells. The in vivo efficacy in xenograft models further supports its potential for clinical development. Further investigation into the safety, pharmacokinetics, and clinical efficacy of this compound is warranted to establish its role in the management of advanced prostate cancer.

References

The Efficacy of SC912 in Castration-Resistant Prostate Cancer: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC912 is an investigational small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR), a critical driver of prostate cancer progression. Notably, this compound demonstrates a dual-inhibitory mechanism, effectively targeting both full-length AR (AR-FL) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a key mechanism of resistance to current androgen deprivation therapies that target the ligand-binding domain (LBD) of the AR. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo efficacy of this compound in castration-resistant prostate cancer (CRPC) models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to a more aggressive, castration-resistant state (CRPC). A primary driver of this resistance is the expression of AR splice variants, most notably AR-V7, which lacks the LBD and is therefore insensitive to conventional anti-androgen therapies. This compound has emerged as a promising therapeutic agent that circumvents this resistance by binding to the AR-NTD, a region present in both AR-FL and AR-V7. This direct targeting of the NTD leads to the disruption of AR-V7 transcriptional activity, impairment of its nuclear localization, and reduced DNA binding, ultimately inhibiting tumor growth. This document will delve into the preclinical data supporting the efficacy of this compound.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative, cell cycle arrest, and pro-apoptotic activity in AR-V7-positive CRPC cell lines.

Quantitative Data Summary

| Cell Line | Assay | Endpoint | This compound Concentration | Result |

| LNCaP95 | Proliferation | IC50 | Not explicitly stated | Suppressed proliferation |

| 22Rv1 | Proliferation | IC50 | Not explicitly stated | Suppressed proliferation |

| LNCaP95 | Cell Cycle | G1/S/G2-M Phase Distribution | Not explicitly stated | Induced cell-cycle arrest |

| 22Rv1 | Cell Cycle | G1/S/G2-M Phase Distribution | Not explicitly stated | Induced cell-cycle arrest |

| LNCaP95 | Apoptosis | % Apoptotic Cells | Not explicitly stated | Induced apoptosis |

| 22Rv1 | Apoptosis | % Apoptotic Cells | Not explicitly stated | Induced apoptosis |

| LNCaP95 | Gene Expression (RNA-seq) | Downregulation of AR/AR-V7 target genes | 2 µM | Significant alteration of AR and AR-V7 regulated genes |

| LNCaP, VCaP, 22Rv1 | Gene Expression (qRT-PCR) | Downregulation of canonical AR-regulated genes | 0.1, 0.3, 1, 3 µM | Dose-dependent inhibition |

Experimental Protocols

Cell Lines and Culture:

-

LNCaP95, 22Rv1, VCaP, and LNCaP cells were utilized. These are established human prostate cancer cell lines, with LNCaP95 and 22Rv1 being notable for their expression of AR-V7.

-

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay:

-

Methodology: While the specific assay type (e.g., MTT, CellTiter-Glo) is not detailed in the provided search results, a standard cell proliferation assay would involve seeding cells in 96-well plates, treating them with a range of this compound concentrations for a specified period (e.g., 72 hours), and then measuring cell viability using a reagent that quantifies metabolic activity or ATP content.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated by fitting the dose-response data to a sigmoidal curve.

Cell Cycle Analysis:

-

Methodology: Cells would be treated with this compound or a vehicle control for a defined time (e.g., 48 hours). Subsequently, cells would be harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells would then be measured by flow cytometry.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle would be determined using cell cycle analysis software.

Apoptosis Assay:

-

Methodology: Apoptosis would be assessed using a method such as Annexin V and PI staining followed by flow cytometry. Cells would be treated with this compound or vehicle control. After treatment, cells would be harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters cells with compromised membranes).

-

Data Analysis: Flow cytometry would be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

RNA Sequencing (RNA-seq) and Quantitative Real-Time PCR (qRT-PCR):

-

Methodology: LNCaP95 cells were treated with 2 µM this compound or DMSO for 24 hours for RNA-seq analysis. For qRT-PCR, various cell lines were treated with this compound at concentrations ranging from 0.1 to 3 µM for 24 hours. Total RNA was extracted, and cDNA was synthesized.

-

Data Analysis: For RNA-seq, differential gene expression analysis was performed to identify AR and AR-V7 target genes affected by this compound. For qRT-PCR, the relative expression of target genes was normalized to a housekeeping gene.

In Vivo Efficacy

This compound has shown the ability to inhibit tumor growth in a castration-resistant prostate cancer xenograft model.

Quantitative Data Summary

| Animal Model | Tumor Type | Treatment | Endpoint | Result |

| Xenograft (unspecified mouse strain) | AR-V7 expressing CRPC | This compound (dosage and administration route not specified) | Tumor Growth | Attenuated tumor growth |

| Xenograft (unspecified mouse strain) | AR-V7 expressing CRPC | This compound (dosage and administration route not specified) | Intratumoral AR signaling | Antagonized |

Experimental Protocol

Xenograft Model:

-

Methodology: AR-V7-expressing CRPC cells (e.g., LNCaP95 or 22Rv1) would be subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into treatment and control groups. The treatment group would receive this compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule, while the control group would receive a vehicle. Tumor volume would be measured regularly with calipers.

-

Data Analysis: Tumor growth curves would be plotted for both groups. At the end of the study, tumors would be excised and weighed. Statistical analysis would be performed to compare the tumor volumes and weights between the treated and control groups. Immunohistochemistry or Western blotting of tumor lysates could be used to assess the modulation of intratumoral AR signaling.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly targeting the N-terminal domain of both AR-FL and AR-V7. This binding event disrupts the normal function of these receptors in several key ways:

-

Inhibition of Transcriptional Activity: this compound blocks the ability of AR-V7 to activate the transcription of its target genes, which are crucial for CRPC cell survival and proliferation.

-

Impaired Nuclear Localization: The proper function of AR and its variants requires their translocation into the nucleus. This compound interferes with this process for AR-V7.

-

Reduced DNA Binding: By altering the conformation or accessibility of the DNA-binding domain, this compound diminishes the ability of AR-V7 to bind to androgen response elements (AREs) on the DNA.

The following diagrams illustrate the proposed signaling pathway of AR-V7 and the mechanism of inhibition by this compound.

Methodological & Application

Application Notes and Protocols for SC912 in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

SC912 is a novel small molecule inhibitor targeting the N-terminal domain (NTD) of the Androgen Receptor (AR), including both the full-length receptor (AR-FL) and its constitutively active splice variant, AR-V7.[1][2] This unique mechanism of action makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR-V7 expression, which confers resistance to conventional anti-androgen therapies.[1][2] In vitro studies have demonstrated that this compound effectively suppresses proliferation, induces cell cycle arrest, and promotes apoptosis in AR-V7-positive CRPC cells.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the NTD of both AR-FL and AR-V7.[1][2] This interaction disrupts the transcriptional activity of these receptors, impairs their nuclear localization, and inhibits their binding to DNA.[1][2] By targeting the NTD, this compound overcomes the resistance mechanisms associated with therapies targeting the ligand-binding domain (LBD) of the AR, which is absent in AR-V7.[1]

References

- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Application Notes and Protocols for SC912 in a Prostate Cancer Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows this compound to inhibit both full-length AR and its splice variants, most notably AR-V7, which lacks the ligand-binding domain and is a key driver of resistance to standard androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1][2][3][4] Preclinical studies have demonstrated that this compound can effectively suppress the proliferation of AR-V7 positive CRPC cells and attenuate tumor growth in xenograft models, highlighting its therapeutic potential.[1][3]

These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model of prostate cancer, with a specific focus on models expressing AR-V7. The provided protocols are intended to assist researchers in designing and executing in vivo efficacy studies of this compound.

Mechanism of Action of this compound

This compound functions as a pan-AR inhibitor by binding to the AR N-terminal domain (AR-NTD).[1][2] This interaction disrupts the transcriptional activity of both full-length AR and AR splice variants like AR-V7.[1][4] By targeting the AR-NTD, this compound overcomes the resistance mechanisms associated with therapies that target the AR ligand-binding domain (LBD), such as enzalutamide.[1] The key molecular events following this compound treatment include:

Experimental Protocols

Cell Line Selection and Culture

The choice of prostate cancer cell line is critical for a successful xenograft study with this compound. As this compound is particularly effective against AR-V7 expressing tumors, cell lines with endogenous AR-V7 expression are recommended.

-

Recommended Cell Lines:

-

22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration. It expresses high levels of AR-V7.

-

VCaP: A human prostate cancer cell line derived from a vertebral bone metastasis of a patient with hormone-refractory prostate cancer. It also expresses AR-V7.

-

-

Cell Culture Conditions:

-

Culture 22Rv1 or VCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Regularly test for mycoplasma contamination.

-

Prostate Cancer Xenograft Model Establishment

This protocol describes the subcutaneous implantation of prostate cancer cells into immunodeficient mice.

-

Animal Model:

-

Male immunodeficient mice (e.g., NOD-SCID, BALB/c nude) of 6-8 weeks of age are suitable for establishing xenografts.

-

-

Procedure:

-

Harvest 22Rv1 or VCaP cells during their logarithmic growth phase.

-

Prepare a single-cell suspension in a serum-free medium or phosphate-buffered saline (PBS).

-

Mix the cell suspension with Matrigel® Matrix at a 1:1 ratio. The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL.

-

Inject the cell-Matrigel suspension subcutaneously into the flank of the mice.

-

Monitor the animals regularly for tumor formation.

-

| Cell Line | Number of Cells to Inject |

| 22Rv1 | 1 x 10^6 to 7 x 10^6 |

| VCaP | 2.7 x 10^6 |

In Vivo Administration of this compound

The following treatment protocols have been reported for this compound in prostate cancer xenograft models.

| Parameter | VCaP Xenograft Model | 22Rv1 Xenograft Model |

| Dosage | 60 mg/kg | 90 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |

| Frequency | Five times a week | Five times a week |

| Duration | 3 weeks | 3 weeks |

-

Preparation of this compound for Injection:

-

The formulation of this compound for in vivo administration will depend on its solubility characteristics. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG300, and saline. It is crucial to perform a vehicle-only control group in the study.

-

Monitoring Tumor Growth and Efficacy Assessment

-

Tumor Volume Measurement:

-

Measure the tumor dimensions (length and width) with a digital caliper 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Treatment should commence when tumors reach a predetermined size (e.g., 100-200 mm³).

-

-